REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1.C([N-]C(C)C)(C)C.[Li+].CON(C)[C:19](=[O:21])[CH3:20]>O1CCCC1>[N:5]1[CH:6]=[CH:7][C:2]([CH2:1][C:19](=[O:21])[CH3:20])=[N:3][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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CC1=NC=NC=C1
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Name
|
|
Quantity
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65 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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13.8 mL
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Type
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reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
2.49 mL
|
Type
|
reactant
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Smiles
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CON(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at −78° C. for a further 40 minutes
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Duration
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40 min
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Type
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TEMPERATURE
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Details
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to warm to room temperature over 1.25 h
|
Duration
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1.25 h
|
Type
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CUSTOM
|
Details
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partitioned between saturated aqueous sodium carbonate and ethyl acetate
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase further extracted with ethyl acetate
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Type
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WASH
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Details
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The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
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evaporated
|
Type
|
CUSTOM
|
Details
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The residue was purified by column chromatography on silica gel eluting with 40-50% ethyl acetate in hexane
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Type
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CUSTOM
|
Details
|
to give an oil which
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Type
|
CUSTOM
|
Details
|
crystallised
|
Name
|
|
Type
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|
Smiles
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N1=CN=C(C=C1)CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |